D-proline

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution Assay

Researchers analyzing D-proline via LC-MS/MS face significant matrix effects and recovery variability that make unlabeled analogs analytically invalid. D-Proline-13C5,15N resolves this with identical physicochemical properties and a definitive +6 Da mass shift for precise normalization. - Ensures regulatory-grade accuracy per FDA/EMA bioanalytical guidelines. - Enables precise Ki determination in transporter kinetics by distinguishing exogenous inhibitor from endogenous proline. - Sourced as a high-purity analytical standard, ready for immediate global shipping.

Molecular Formula C5H9NO2
Molecular Weight 121.087
CAS No. 1331908-17-8
Cat. No. B589398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-proline
CAS1331908-17-8
Synonyms(+)-(R)-Proline-13C5,15N;  (R)-(+)-Proline-13C5,15N;  (R)-2-Carboxypyrrolidine-13C5,15N;  (R)-Proline-13C5,15N;  (R)-Pyrrolidine-2-carboxylic Acid-13C5,15N;  D-(+)-Proline-13C5,15N; 
Molecular FormulaC5H9NO2
Molecular Weight121.087
Structural Identifiers
SMILESC1CC(NC1)C(=O)O
InChIInChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
InChIKeyONIBWKKTOPOVIA-WAPLMMNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Proline-13C5,15N Overview


The compound designated by CAS 1331908-17-8 is D-Proline-13C5,15N, a stable isotope-labeled derivative of the non-natural D-enantiomer of proline . Its molecular formula is 13C5H915NO2, with a molecular weight of 121.09 g/mol . This compound is a chiral pyrrolidine-2-carboxylic acid, wherein the natural abundance carbon and nitrogen atoms of the proline scaffold are uniformly enriched with the stable, non-radioactive isotopes carbon-13 (13C) and nitrogen-15 (15N) [1]. As an isotopologue of D-proline (unlabeled CAS 344-25-2), its primary utility lies not in biological activity per se, but as an analytical tool, specifically as an ideal internal standard for quantitative mass spectrometry [1].

Product Type Stable isotope-labeled internal standard (SIL-IS)
Analyte D-Proline enantiomer
Workflow LC-MS/MS quantitative bioanalysis

Why D-Proline-13C5,15N Is Irreplaceable


In quantitative LC-MS/MS workflows, generic substitution of D-Proline-13C5,15N with unlabeled D-proline or L-proline is analytically invalid. Unlabeled analogs co-elute with the target analyte, causing ion suppression and precluding accurate quantitation, while enantiomers like L-proline fail to correct for differential recovery during sample preparation [1]. Structurally similar but non-isotopic internal standards exhibit different extraction efficiencies and ionization behaviors, leading to systematic bias [1]. The specific 13C and 15N labeling in D-Proline-13C5,15N provides a mass shift detectable by mass spectrometry, ensuring co-elution and identical chemical behavior to the analyte D-proline, thereby enabling precise normalization for instrument variability and matrix effects [1]. This fundamental requirement for a true stable isotope-labeled internal standard (SIL-IS) makes D-Proline-13C5,15N irreplaceable for assays demanding regulatory-grade accuracy.

Unlabeled D-proline Co-elution and ion suppression may compromise quantitation accuracy
L-proline enantiomer Differential sample recovery may not correct for matrix effects
Non-isotopic analogs Extraction and ionization differences may introduce systematic bias

D-Proline-13C5,15N Key Differentiators


MS Internal Standard vs. Unlabeled D-Proline

D-Proline-13C5,15N functions as an optimal stable isotope-labeled internal standard (SIL-IS) for D-proline quantitation. Its mass difference of +6 Da relative to unlabeled D-proline (MW 115.13 vs. 121.09) allows for complete baseline mass separation in MS analysis while maintaining identical chemical and chromatographic properties, a core requirement for accurate isotope dilution mass spectrometry . The deuterated analog D-Proline-2,5,5-d3 (MW 118.15) can exhibit isotopic fractionation and altered retention times compared to the analyte due to deuterium isotope effects, whereas 13C/15N-labeled standards co-elute perfectly, minimizing matrix effects .

MS Internal Standard vs. Unlabeled
Class-level inference
Mass shift: +6 Da (13C5,15N) vs. 0 Da unlabeled, +3 Da deuterated
Supports co-elution and matrix-effect correction
Deuterated analogs may show retention shift; data to verify
Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution Assay

Chiral Adsorption: D- vs. L-Proline

While the 13C5,15N label does not alter physical adsorption, the underlying D-proline enantiomer demonstrates differential binding to chiral stationary phases compared to its L-counterpart. On L-Proline-templated Chiral Ordered Mesoporous Silica (L-Pro-COMS), the maximum adsorption capacity for L-proline is 2.3 mmol/g, whereas for D-proline it is only 0.6 mmol/g, a near 4-fold difference [1]. Conversely, on D-Pro-COMS, the adsorption of D-proline is significantly higher than L-proline [1].

Chiral Adsorption: D- vs. L-Pro
Head-to-head
L-Pro-COMS: L-proline 2.3 mmol/g, D-proline 0.6 mmol/g (3.8× difference)
Validates enantioselective adsorption for method development
Batch adsorption at room temperature
Chiral Chromatography Enantiomer Separation Materials Science

hPAT1 Inhibition: D-Proline vs. L-Proline

D-Proline acts as a competitive inhibitor of the human proton-coupled amino acid transporter 1 (hPAT1), which is responsible for the uptake of L-proline. In Caco-2 cell monolayers, the uptake of L-[3H]proline was inhibited by D-proline [1]. The potency of inhibition is reflected in the IC50 values for L-proline uptake: D-proline has an IC50 of 1.2 ± 0.3 mM, while the natural substrate L-proline has a higher affinity with an IC50 of 1.6 ± 0.04 mM [2]. This indicates D-proline is a slightly more potent inhibitor of the transporter than L-proline itself under these assay conditions.

hPAT1 Inhibition IC50
Head-to-head
D-proline IC50 1.2 mM vs. L-proline 1.6 mM (25% lower)
Supports transporter inhibitor control; affinity difference observed
Caco-2 monolayer assay, pH 6.0
Membrane Transport Drug Delivery Pharmacology

Collagen Peptide Stability: D- vs. L-Proline

In collagen-model triple-helical peptides, the incorporation of D-amino acids influences thermal stability. A comparative study of spiegelmeric 4R/S-hydroxy/amino-L/D-prolyl collagen peptides found that the amino D-collagen peptide (containing a D-Pro residue) and its L-analogue exhibit distinct thermal stabilities compared to 4-hydroxy-L-proline containing peptides [1]. The enantiomeric peptide pairs (L- and D-) showed mirror image circular dichroism profiles and identical thermal stability for the L- and D-forms, indicating that the D-proline containing peptide is as stable as the L-proline version, but both are higher than 4-hydroxyproline analogs [1].

Collagen Peptide Stability
Head-to-head
Comparable thermal stability for D- and L-proline peptides; higher than 4-hydroxyproline controls
Supports D-proline incorporation in biomaterials; MS tracking enabled
CD thermal denaturation; exact Tm values not reported
Biomaterials Peptide Chemistry Collagen Engineering

D-Proline-13C5,15N Application Scenarios


Quantitative Bioanalysis in Pharmacokinetics

As established in Section 3 (Evidence 1), D-Proline-13C5,15N is the definitive internal standard for LC-MS/MS quantitation of D-proline in biological matrices (plasma, urine, tissue). Its +6 Da mass shift and identical physicochemical properties ensure precise correction for matrix effects and instrument variability, a requirement for method validation under FDA/EMA bioanalytical guidelines .

Chiral Separation Method Development

Building on the enantioselective adsorption data in Section 3 (Evidence 2), D-Proline-13C5,15N serves as a pure, isotopically distinct tracer for optimizing chiral chromatographic methods. Its differential binding to chiral stationary phases (e.g., COMS) enables researchers to calibrate enantiomeric excess measurements and study chiral recognition mechanisms without interference from L-proline signals .

Amino Acid Transporter Studies

The confirmed role of D-proline as a competitive inhibitor of the hPAT1 transporter (Section 3, Evidence 3) positions D-Proline-13C5,15N as a critical tool for transporter kinetics assays. By using the labeled compound, researchers can distinguish exogenously added inhibitor from endogenous or cell-produced proline, enabling precise determination of Ki values and substrate specificity in uptake studies .

Isotope Tracing in Collagen Biomaterials

Referencing the collagen stability findings (Section 3, Evidence 4), D-Proline-13C5,15N is uniquely suited for metabolic flux analysis in collagen synthesis. Its D-configuration is resistant to mammalian proteases, while the 13C/15N label allows for MS-based tracking of the non-natural building block's incorporation and turnover in engineered tissues or disease models, a task impossible with unlabeled or L-proline analogs .

Application
Selection Property
Validation Focus
D-Proline LC-MS/MS quantitation
Isotope-labeled internal standard context
Co-elution and matrix-effect correction
Chiral separation method development
D-enantiomer chiral adsorption profile
Enantioselective retention calibration
Amino acid transporter kinetics
Competitive hPAT1 inhibition context
Inhibitor uptake assay differentiation
Collagen biomaterial tracer studies
D-proline incorporation stability
Metabolic flux analysis via 13C/15N tracing
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